

Technical Guide: Chemical Structure & Applications of N-2-Aminoethyl-Val-Leu-Anilide

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Compound of Interest

Compound Name: *N-2-Aminoethyl-val-leu-anilide*

CAS No.: 282732-36-9

Cat. No.: B1639370

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Executive Summary

N-2-Aminoethyl-Val-Leu-Anilide is a synthetic peptide derivative characterized by a hydrophobic dipeptide core (Valine-Leucine) flanked by a reactive primary amine linker (N-2-aminoethyl) and an aromatic reporter group (Anilide).^[1] Its structural design serves two primary functions in biochemical research:

- **Affinity Ligand:** The N-terminal aminoethyl group acts as a stable linker for immobilization onto solid supports (e.g., NHS-activated Sepharose), creating affinity columns for the purification of hydrophobic-binding proteases (e.g., Pepsin, Cathepsin D, Renin).
- **Chromogenic Substrate:** The C-terminal anilide bond mimics a peptide bond but releases aniline upon enzymatic cleavage, allowing for spectrophotometric detection of specific endopeptidase activity.

Chemical Structure Analysis

Molecular Breakdown

The molecule is composed of three distinct functional domains, each serving a specific biochemical role.

Domain	Chemical Moiety	Function
Linker (N-Terminus)	N-(2-Aminoethyl) group	Provides a primary amine () for covalent coupling to chromatography matrices or for chemical crosslinking. Increases water solubility.
Recognition Core	L-Valyl-L-Leucine (Val-Leu)	A hydrophobic dipeptide sequence that mimics the substrate specificity of various proteases (e.g., Aspartic proteases, Thermolysin).
Reporter/Cap (C-Terminus)	Anilide (Phenylamide)	Acts as a chromogenic leaving group. Upon cleavage of the Leu-Anilide bond, aniline is released. It also provides aromatic stacking interactions.

Structural Formula

IUPAC Name:

-(2-Aminoethyl)-L-valyl-

-phenyl-L-leucinamide (Note: Nomenclature may vary based on the exact attachment point of the aminoethyl group; standard convention implies attachment to the N-terminus of Valine).

Chemical Formula:

(Approximate, depending on salt form) Molecular Weight: ~348.48 g/mol

Synthetic Methodology

The synthesis of **N-2-Aminoethyl-Val-Leu-Anilide** requires a convergent strategy, typically coupling the pre-formed dipeptide anilide with an ethylenediamine linker.

Protocol: Solution-Phase Synthesis

This protocol ensures high purity by building the hydrophobic core first, then attaching the hydrophilic linker.

Reagents:

- Boc-Leu-OH, Aniline, EDC·HCl, HOBt (Coupling agents).
- Boc-Val-OH.
- N-Boc-2-bromoethylamine or N-Boc-glycinal (for reductive amination).
- TFA (Trifluoroacetic acid) for deprotection.

Step-by-Step Workflow:

- Synthesis of Leu-Anilide:
 - Activate Boc-Leu-OH with EDC/HOBt in DMF.
 - Add Aniline (1.1 eq) and stir at room temperature for 12h.
 - Workup: Wash with 1M HCl, saturated
, and brine.
 - Deprotection: Treat with TFA/DCM (1:1) to yield H-Leu-Anilide.
- Coupling of Valine:
 - Activate Boc-Val-OH with EDC/HOBt.
 - React with H-Leu-Anilide to form Boc-Val-Leu-Anilide.
 - Deprotect with TFA/DCM to yield H-Val-Leu-Anilide.

- Introduction of N-2-Aminoethyl Group (Reductive Amination Route):
 - Dissolve H-Val-Leu-Anilide in Methanol with 1% Acetic Acid.
 - Add N-Boc-2-aminoacetaldehyde (N-Boc-glycinal).
 - Add

(Sodium cyanoborohydride) and stir for 4h.
 - Mechanism:[1] The primary amine of Valine forms an imine with the aldehyde, which is reduced to the secondary amine, attaching the protected ethyl chain.
- Final Deprotection:
 - Treat the intermediate with TFA/DCM to remove the Boc group from the ethyl linker.
 - Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).
 - Lyophilize to obtain **N-2-Aminoethyl-Val-Leu-Anilide** (TFA salt).

Applications in Biochemistry[1][2][3]

Affinity Chromatography (Primary Application)

The primary utility of this compound is as a ligand for the purification of enzymes that recognize hydrophobic residues (Val-Leu) but do not rapidly cleave the anilide bond under the binding conditions.

- Target Enzymes: Pepsin, Renin, Cathepsin D, Thermolysin.
- Mechanism: The free primary amine on the "Aminoethyl" linker reacts with NHS-activated or CNBr-activated Sepharose beads. The "Val-Leu-Anilide" moiety is displayed on the bead surface, acting as a "pseudosubstrate" or competitive inhibitor bait.

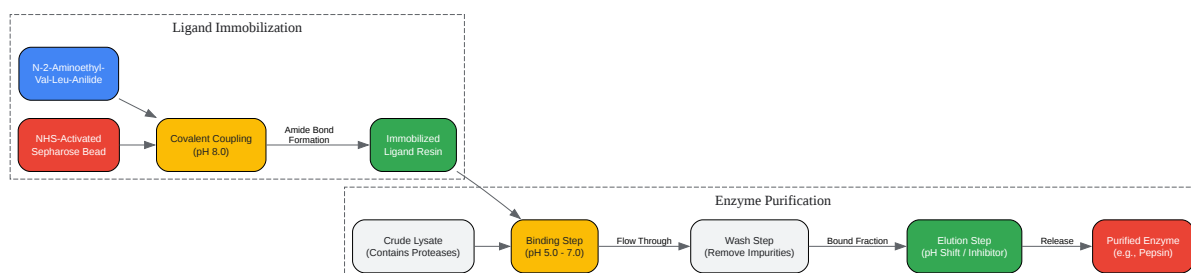
Enzymatic Assays (Secondary Application)

As a soluble substrate, the compound can be used to measure endopeptidase activity.

- Readout: Cleavage of the Leu-Anilide bond releases Aniline.
- Detection: Aniline can be detected by diazotization (coupling with naphthylethylenediamine) to form a red azo dye (), or by direct UV absorbance at 280-300 nm (though interference from the peptide is possible).

Visualization: Affinity Chromatography Workflow

The following diagram illustrates the preparation and usage of an **N-2-Aminoethyl-Val-Leu-Anilide** affinity column.



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Caption: Workflow for immobilizing **N-2-Aminoethyl-Val-Leu-Anilide** to create an affinity resin for protease purification.

Experimental Data Summary

Parameter	Specification / Value
CAS Number	282732-36-9
Solubility	Soluble in DMSO, DMF; Moderate solubility in water (pH < 7 due to amine protonation).
Storage	-20°C, desiccated. Protect from light (aniline oxidation).
pKa (Amine)	~9.5 (Aminoethyl group).
Binding Affinity ()	Low micromolar range () for Pepsin-like enzymes.

References

- Commercial Sources & Catalog Data
- Affinity Chromatography Principles
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- Protease Substrate Design: Sarath, G., de la Motte, R. S., & Wagner, F. W. (1989). Protease assay methods. In *Proteolytic enzymes* (pp. 25-55). IRL Press Oxford.
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